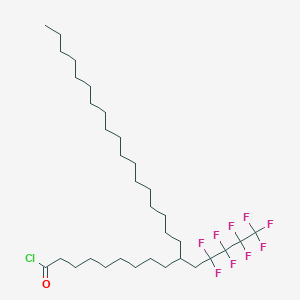
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride: is a synthetic organic compound characterized by the presence of a long-chain fatty acid chloride and a perfluorinated alkyl group. This compound is notable for its unique chemical structure, which combines hydrophobic and hydrophilic properties, making it useful in various applications, particularly in the field of materials science and surface chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride typically involves the reaction of octacosanoic acid with thionyl chloride to form octacosanoyl chloride. This intermediate is then reacted with 2,2,3,3,4,4,5,5,5-Nonafluoropentanol under appropriate conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols can be used under mild conditions.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents like lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed:
Substitution: Formation of amides or esters depending on the nucleophile used.
Hydrolysis: Formation of octacosanoic acid.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
Chemistry: The compound is used in the synthesis of fluorinated surfactants and polymers. Its unique structure imparts desirable properties such as low surface energy and chemical resistance.
Biology and Medicine: Research is ongoing into the potential use of this compound in drug delivery systems due to its ability to form stable emulsions and micelles.
Industry: In the industrial sector, the compound is used in the production of coatings and materials that require hydrophobic and oleophobic properties. It is also used in the manufacture of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is primarily based on its ability to interact with various molecular targets through its acyl chloride group. This group can form covalent bonds with nucleophiles, leading to the formation of stable derivatives. The perfluorinated alkyl group imparts unique surface properties, making the compound useful in modifying surfaces to achieve desired hydrophobic or oleophobic characteristics.
Comparaison Avec Des Composés Similaires
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyloxirane
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl acrylate
- 2,2,3,3,4,4,5,5,5-Nonafluoropentyl methacrylate
Uniqueness: 10-(2,2,3,3,4,4,5,5,5-Nonafluoropentyl)octacosanoyl chloride is unique due to its combination of a long-chain fatty acid chloride and a perfluorinated alkyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. The presence of the acyl chloride group allows for further functionalization, enhancing its utility in chemical synthesis and materials science.
Propriétés
Numéro CAS |
185033-98-1 |
|---|---|
Formule moléculaire |
C33H56ClF9O |
Poids moléculaire |
675.2 g/mol |
Nom IUPAC |
10-(2,2,3,3,4,4,5,5,5-nonafluoropentyl)octacosanoyl chloride |
InChI |
InChI=1S/C33H56ClF9O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24-28(25-22-19-16-17-20-23-26-29(34)44)27-30(35,36)31(37,38)32(39,40)33(41,42)43/h28H,2-27H2,1H3 |
Clé InChI |
YTHQCDQWTANXIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCC(=O)Cl)CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, 2,2,2-trifluoro-N-[6-(phenylmethyl)-2-oxa-6-azaspiro[3.4]oct-8-yl]-](/img/structure/B14253097.png)
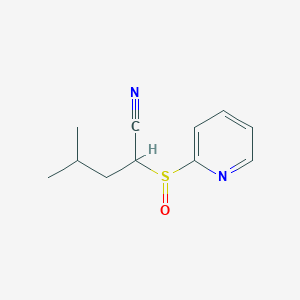

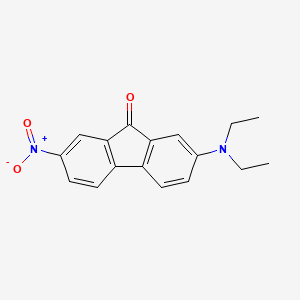
![4-[4-(2-Methylpropyl)phenoxy]phenol](/img/structure/B14253123.png)
phosphanium bromide](/img/structure/B14253130.png)
![4-[5-(Dimethylamino)thiophen-2-yl]-1-methylpyridin-1-ium](/img/structure/B14253134.png)
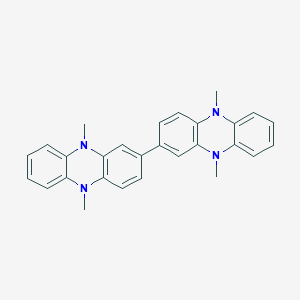

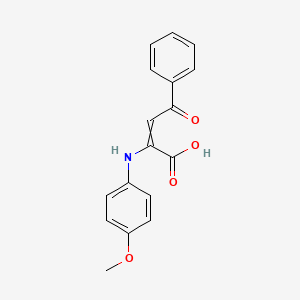
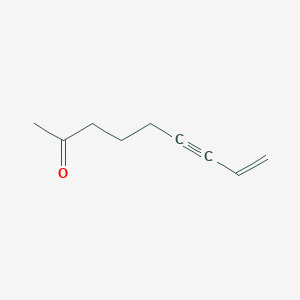
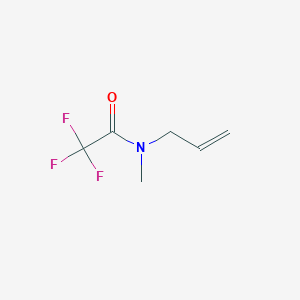
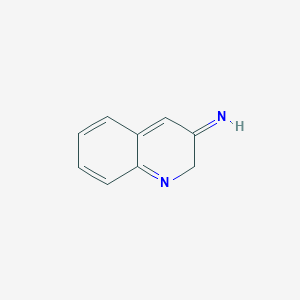
![Trimethyl[(2,2,5-trimethyl-4-methylidene-2H,4H-1,3-dioxin-6-yl)oxy]silane](/img/structure/B14253170.png)
